3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione

CRBN binding glutarimide N-alkylation target engagement

C5 Lenalidomide-CH3 (CAS 2768326-37-8) is a unique CRBN ligand for PROTAC research. N-Methylation ablates CRBN binding, making it an isogenic negative control. The C5-amino exit vector enables alternative ternary complex geometries. Not substitutable by lenalidomide, pomalidomide, or non-methylated C5 Lenalidomide. Ideal for negative controls, linker optimization, and prodrug strategies. R&D only; global shipping.

Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
CAS No. 2768326-37-8
Cat. No. B6224591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione
CAS2768326-37-8
Molecular FormulaC14H15N3O3
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC(=C3)N
InChIInChI=1S/C14H15N3O3/c1-16-12(18)5-4-11(14(16)20)17-7-8-6-9(15)2-3-10(8)13(17)19/h2-3,6,11H,4-5,7,15H2,1H3
InChIKeyCMHQPTBPDFUNKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione (CAS 2768326-37-8): Procurement-Relevant Chemical Identity and Class Context


3-(5-Amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione (CAS 2768326-37-8), commonly referenced as C5 Lenalidomide-CH3, is a lenalidomide-derived cereblon (CRBN) E3 ubiquitin ligase ligand bearing two structural modifications relative to the parent drug lenalidomide: (i) relocation of the aniline amino group from the C4 to the C5 position of the isoindolinone ring, and (ii) N-methylation of the glutarimide (piperidine-2,6-dione) NH [1]. It belongs to the class of immunomodulatory imide drug (IMiD) analogs used as CRBN-recruiting elements in proteolysis-targeting chimera (PROTAC) design and targeted protein degradation (TPD) research . The compound has a molecular formula of C14H15N3O3, a molecular weight of 273 Da, and a predicted LogP of -0.48 [2].

Why Generic Substitution with Lenalidomide, Pomalidomide, or C5 Lenalidomide Fails for C5 Lenalidomide-CH3 (CAS 2768326-37-8)


C5 Lenalidomide-CH3 cannot be substituted by lenalidomide (CAS 191732-72-6), pomalidomide (CAS 19171-19-8), or the non-methylated C5 Lenalidomide (CAS 191732-70-4) due to two functionally decisive structural features that fundamentally alter CRBN engagement and PROTAC linker geometry. First, the N-methylation of the glutarimide NH—a position that forms critical hydrogen bonds with Trp386 and His387 in the CRBN thalidomide-binding pocket—has been experimentally demonstrated to ablate CRBN binding [1]. Second, the C5-amino substituent provides a geometrically distinct exit vector for PROTAC linker attachment compared to the C4-amino position of lenalidomide, enabling alternative ternary complex geometries between the E3 ligase, PROTAC, and target protein . A user requiring CRBN-dependent degradation cannot substitute this compound with an active CRBN-recruiting IMiD; conversely, a user requiring a CRBN-engagement-incompetent negative control or a C5-exit-vector scaffold cannot use standard lenalidomide.

Product-Specific Quantitative Differentiation Evidence for C5 Lenalidomide-CH3 (CAS 2768326-37-8)


N-Methylation of the Glutarimide Ablates CRBN Engagement: TR-FRET and NanoBRET Head-to-Head Evidence

In a direct head-to-head study by Kabir et al. (ACS Chem. Biol., 2025), N-alkylated 'capped imide' derivatives of lenalidomide and 5-NH2-EM12 (C5 Lenalidomide) were compared against their parent compounds in two orthogonal CRBN engagement assays. In the TR-FRET ligand displacement assay, lenalidomide and 5-NH2-EM12 competitively displaced the thalidomide-FITC tracer with Kd values of 22 nM and 10 nM, respectively, while the panel of N-alkylated capped imides (compounds 1–6) showed no displacement at concentrations up to 50 µM [1]. In the cellular NanoBRET assay in HEK293T cells, lenalidomide and 5-NH2-EM12 displaced the tracer with IC50 values of 637 nM and 244 nM, respectively, while capped imides showed no engagement at concentrations up to 100 µM [1]. The structural basis is established: the glutarimide NH forms hydrogen bonds with Trp386 and His387 of CRBN, and N-methylation sterically and electronically disrupts this critical interaction [1]. This finding is corroborated independently by Steinebach et al. (JoVE, 2019), who demonstrated that N-methylation within the glutarimide portion of pomalidomide-based PROTACs results in a complete loss of CRBN binding capability, enabling the use of N-methylated compounds as matched negative controls [2].

CRBN binding glutarimide N-alkylation target engagement negative control PROTAC design

C5 Exit Vector Enables Alternative PROTAC Linker Geometry Relative to C4 Lenalidomide

The amine substituent at the C5 position of the isoindolinone ring provides a geometrically distinct linker attachment point (exit vector) compared to the C4-amino group of lenalidomide. Sigma-Aldrich explicitly markets the C5 Lenalidomide scaffold for 'the synthesis of protein degraders with a C5 exit vector' , and a full portfolio of C5 Lenalidomide-based PROTAC building blocks (C5 Lenalidomide-PEG1-NH2, C5 Lenalidomide-C9-NH2, C5 Lenalidomide-PEG5-NH2, C5 Lenalidomide-dipiperazine-NH2, and others) is commercially available, confirming industrial demand for this alternative geometry . The commercial CRBN Ligand Set from Sigma-Aldrich includes both C4 (lenalidomide, pomalidomide) and C5 (C5 Lenalidomide) exit vector ligands, acknowledging that 'even slight alterations in ligands, warheads, and crosslinkers can affect ternary complex formation between the target, E3 ligase, and PROTAC' . The additional N-methyl group on C5 Lenalidomide-CH3 further distinguishes it by enabling linker chemistry at the C5-amino position while the glutarimide NH is capped, preventing competing CRBN-mediated degradation of neosubstrates during PROTAC evaluation.

PROTAC linker geometry exit vector ternary complex C5-amino protein degrader design

Reduced Hydrogen Bond Donor Count and Altered Physicochemical Profile Relative to C5 Lenalidomide

N-Methylation of the glutarimide reduces the hydrogen bond donor (HBD) count from 2 (in lenalidomide and C5 Lenalidomide) to 1 (in C5 Lenalidomide-CH3), as the glutarimide NH—the primary H-bond donor interacting with the CRBN Trp386/His387 backbone—is converted to a tertiary amide incapable of donating a hydrogen bond [1]. This single modification alters the calculated physicochemical profile: C5 Lenalidomide-CH3 has a polar surface area (PSA) of 84 Ų compared to approximately 92.5 Ų for lenalidomide [2], and a predicted LogP of -0.48 compared to approximately -0.4 to -0.5 for lenalidomide [2][3]. The molecular weight increases modestly from 259 Da (lenalidomide and C5 Lenalidomide) to 273 Da (C5 Lenalidomide-CH3) [2]. The reduction in HBD count may improve passive membrane permeability while the retained hydrogen bond acceptor count (4) maintains aqueous solubility potential.

hydrogen bond donor LogP polar surface area physicochemical properties drug-likeness

C5 Lenalidomide Baseline IKZF1 Degradation Weakness: Quantitative Context for the N-Methylated Analog

The non-methylated C5 Lenalidomide (CAS 191732-70-4) provides a critical baseline for understanding the functional impact of the C5-amino substitution versus the C4-amino in lenalidomide, independent of N-methylation effects. According to ChEMBL-curated bioactivity data hosted on TargetMol, C5 Lenalidomide demonstrates markedly reduced CRBN-dependent activity compared to lenalidomide: in a NanoBRET CRBN target engagement assay, it displaces fluorescent tracers with an IC50 of 382 nM . In human MOLT-4 cells, C5 Lenalidomide induces IKZF1 degradation with a maximum reduction (Dmax) of only 15.0% after 24 hours and a DC50 greater than 10 µM . In contrast, lenalidomide achieves robust IKZF1 degradation with DC50 values reported in the low nanomolar range across multiple myeloma cell lines, including MM.1S cells [1][2]. The addition of N-methylation to the glutarimide (as in C5 Lenalidomide-CH3) is expected to further reduce or eliminate this residual degradation activity based on the capped imide evidence [3].

IKZF1 degradation neosubstrate molecular glue DC50 IMiD activity

Established Utility of N-Methyl Glutarimide as a CRBN-Negative Control in PROTAC Research

The concept of using N-methylated glutarimide derivatives as CRBN-engagement-negative controls is experimentally validated in the PROTAC literature. Steinebach et al. (JoVE, 2019) designed a heterodimeric PROTAC (compound 9) bearing an N-methyl group on the glutarimide as a matched negative control for their homo-PROTAC CRBN degrader (compound 8). The authors explicitly state that 'N-methylation within the glutarimide portion results in a loss of Cereblon, or CRBN, binding capability' [1]. In functional assays, the active homo-PROTAC 8 induced near-complete proteasomal CRBN degradation with minimal effects on IKZF1 and IKZF3, whereas the N-methylated negative control PROTAC 9 showed no CRBN degradation activity, confirming the N-methylation strategy as effective for generating isogenic negative controls [1]. C5 Lenalidomide-CH3 extends this validated negative control paradigm to the lenalidomide/C5 scaffold, offering a C5-amino handle for linker conjugation combined with a capped glutarimide for CRBN binding inactivation. This enables the synthesis of otherwise identical PROTAC pairs differing only in CRBN engagement competence.

negative control PROTAC N-methyl glutarimide CRBN-independent homo-PROTAC heterobifunctional degrader

Commercial Availability and Supply Chain Differentiation: Purity Specifications and Catalog Positioning

C5 Lenalidomide-CH3 is commercially available from multiple suppliers as a research-grade building block. MedChemExpress catalogs this compound as a CRBN ligand for PROTAC synthesis . ChemSpace aggregates supply from multiple vendors with purity specifications of 95% at scales from 100 mg to 2.5 g, with lead times as short as 3 days [1]. The related non-methylated C5 Lenalidomide (CAS 191732-70-4) is also widely available (Sigma-Aldrich ≥95%, TargetMol 99.4%) , while the C4-amino N-methyl analog (3-(4-Amino-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione, TargetMol T64797) is cataloged with limited characterization data and availability [2]. The C5 Lenalidomide-CH3 thus occupies a niche as the C5-amino, N-methyl variant—distinct from both the C5-amino, non-methylated compound and the C4-amino, N-methyl compound—with better-documented commercial sourcing than the C4-methyl analog.

commercial availability purity specification supply chain building block PROTAC reagent

Optimal Application Scenarios for C5 Lenalidomide-CH3 (CAS 2768326-37-8) in Targeted Protein Degradation Research


Matched Negative Control for C5 Lenalidomide-Based PROTAC Degradation Studies

C5 Lenalidomide-CH3 serves as an isogenic, CRBN-engagement-incompetent negative control in PROTAC experiments where the active degrader uses a C5 Lenalidomide-based CRBN-recruiting element. The N-methyl group on the glutarimide eliminates CRBN binding while preserving the isoindolinone scaffold, linker attachment chemistry, and overall molecular topology [1]. This enables researchers to attribute observed protein degradation specifically to CRBN-dependent mechanisms by comparing the active PROTAC (using non-methylated C5 Lenalidomide) with the otherwise identical N-methylated control PROTAC. This application is validated by the established use of N-methyl pomalidomide as a negative control in homo-PROTAC studies [2], and by the ACS ChemBio demonstration that N-alkylation of the glutarimide completely ablates CRBN engagement in both biochemical (TR-FRET) and cellular (NanoBRET) assays [1].

PROTAC Library Diversification with C5 Exit Vector Geometry

In PROTAC discovery campaigns, ternary complex formation between the E3 ligase, PROTAC, and target protein is highly sensitive to linker length, composition, and exit vector geometry. C5 Lenalidomide-CH3 provides a C5-amino exit vector that is geometrically distinct from the C4-amino exit vector of lenalidomide and pomalidomide [1]. The commercial availability of numerous C5 Lenalidomide-based PROTAC building blocks with varied linkers (PEG1, PEG3, PEG5, C3, C6, C9, piperazine, dipiperazine) underscores the industrial value of this alternative exit geometry for optimizing degradation efficiency across diverse target proteins [2]. C5 Lenalidomide-CH3 specifically enables the synthesis of PROTACs where linker attachment occurs at the C5 position while the glutarimide remains capped, which may be desirable when minimizing CRBN-mediated neosubstrate degradation (IKZF1/3, CK1α, SALL4) is a project goal [1].

CRBN-Independent Phenotypic Profiling of IMiD-Derived Compounds

The ACS ChemBio study by Kabir et al. demonstrated that N-alkylated glutarimide derivatives of lenalidomide retain CRBN-independent biological activities, including TNFα inhibition in THP-1 cells and selective cell viability effects in KG1α acute myeloid leukemia cells (GI50 values of 8–10 µM for capped imides 4, 5, and 6 from the 5-NH2-EM12 series) [1]. Notably, KG1α cells were not sensitive to the parent non-alkylated ligand 5-NH2-EM12, suggesting that N-alkylation 'adds some functionality that affects cell viability' through CRBN-independent mechanisms [1]. C5 Lenalidomide-CH3, as an N-methylated C5 Lenalidomide derivative, can be deployed to dissect CRBN-dependent versus CRBN-independent pharmacological effects of IMiD analogs, an application critical for understanding the full pharmacology of thalidomide-derived compounds beyond their canonical CRBN-mediated mechanism.

Prodrug Strategy Development via Enzymatic N-Demethylation

N-Methylation of the glutarimide has been proposed and validated as a prodrug strategy to conditionally control CRBN engagement. Kabir et al. demonstrated the proof-of-concept by developing a representative prodrug that undergoes enzymatic release of lenalidomide, confirming that 'modification of glutarimide is a generally viable strategy to prevent CRBN engagement in a prodrug strategy' [1]. C5 Lenalidomide-CH3 can serve as a chemical starting point for developing tissue-specific or tumor-microenvironment-activated CRBN ligands, where enzymatic or chemical N-demethylation restores CRBN binding at the desired site of action. This application leverages the unique combination of a caged glutarimide (prodrug moiety) with a C5-amino handle (for further derivatization or conjugation).

Quote Request

Request a Quote for 3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.